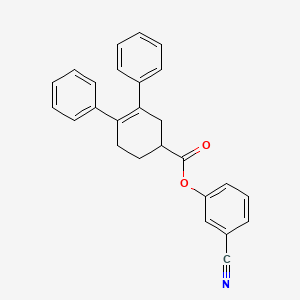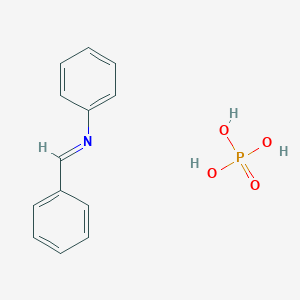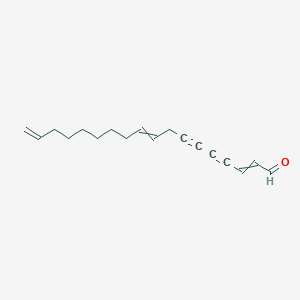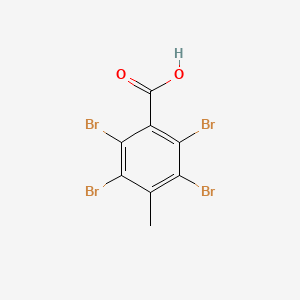
3-(Diethylamino)-N,N-diethylheptanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Diethylamino)-N,N-diethylheptanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a diethylamino group attached to a heptanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylamino)-N,N-diethylheptanamide typically involves the reaction of heptanoic acid with diethylamine under specific conditions. One common method is the amidation reaction, where heptanoic acid is reacted with diethylamine in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete conversion to the desired amide product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as distillation or recrystallization to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
3-(Diethylamino)-N,N-diethylheptanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Aplicaciones Científicas De Investigación
3-(Diethylamino)-N,N-diethylheptanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Diethylamino)-N,N-diethylheptanamide involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The compound may also modulate enzymatic activity or receptor binding, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Diethylamino)-N,N-dimethylheptanamide
- 3-(Diethylamino)-N,N-diethylpentanamide
- 3-(Diethylamino)-N,N-diethylhexanamide
Uniqueness
3-(Diethylamino)-N,N-diethylheptanamide is unique due to its specific heptanamide backbone and the presence of the diethylamino group. This structural configuration imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.
Propiedades
Número CAS |
62682-88-6 |
|---|---|
Fórmula molecular |
C15H32N2O |
Peso molecular |
256.43 g/mol |
Nombre IUPAC |
3-(diethylamino)-N,N-diethylheptanamide |
InChI |
InChI=1S/C15H32N2O/c1-6-11-12-14(16(7-2)8-3)13-15(18)17(9-4)10-5/h14H,6-13H2,1-5H3 |
Clave InChI |
JLEDPKJTTNCCSE-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC(=O)N(CC)CC)N(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2E)-1-(2-Hydroxyphenyl)-2-[(3-hydroxyphenyl)imino]ethan-1-one](/img/structure/B14512797.png)
![2-Methyl-1-[(E)-methyldiazenyl]-N-propylpropan-1-amine](/img/structure/B14512798.png)

![7-Methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14512803.png)

![Diethyl [(4-cyanonaphthalen-1-yl)methyl]phosphonate](/img/structure/B14512826.png)


![Benzoyl chloride, 4-[(2S)-2-methylbutyl]-](/img/structure/B14512840.png)

![4-Carboxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium perchlorate](/img/structure/B14512848.png)

